molecular formula C36H43ClN4O3 B12378464 Cy3 maleimide (chloride)

Cy3 maleimide (chloride)

Cat. No.: B12378464
M. Wt: 615.2 g/mol
InChI Key: WONAOVDQEMKIMH-UHFFFAOYSA-N
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Description

Cy3 maleimide (chloride) is a fluorescent dye commonly used in bioconjugation and labeling applications. It is known for its bright orange fluorescence and stability across a wide pH range (pH 4 to pH 10). This compound is particularly useful for labeling proteins, peptides, and other biomolecules containing thiol groups, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy3 maleimide (chloride) typically involves the reaction of a cyanine dye with maleimide. The process begins with the preparation of the cyanine dye, which is then reacted with maleimide under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In industrial settings, the production of Cy3 maleimide (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Cy3 maleimide (chloride) primarily undergoes addition reactions, particularly the thiol-Michael addition. This reaction involves the addition of a thiol group to the maleimide moiety, forming a stable thiosuccinimide product .

Common Reagents and Conditions:

Major Products: The major product of the thiol-Michael addition reaction is a thiosuccinimide conjugate, which is stable under physiological conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cy3 maleimide (chloride) involves its ability to form covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with the thiol group through a thiol-Michael addition reaction, resulting in a stable thiosuccinimide linkage. This covalent attachment allows the fluorescent dye to label and track the biomolecule of interest, enabling researchers to study its behavior and interactions .

Properties

Molecular Formula

C36H43ClN4O3

Molecular Weight

615.2 g/mol

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

InChI

InChI=1S/C36H42N4O3.ClH/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;1H

InChI Key

WONAOVDQEMKIMH-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-]

Origin of Product

United States

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